Bienvenue dans la boutique en ligne BenchChem!

Pteroic Acid

Enzymology Folates Inhibitor Selectivity

Procure Pteroic Acid as an irreplaceable molecular tool where glutamated folate analogs fail. Unlike folic acid and methotrexate, pteroic acid lacks the glutamate tail and is completely non-inhibitory against glutamate dehydrogenase—making it the essential negative control for folate pathway inhibition studies. With a DHPS Ki of 0.0014 mM, it is the validated reference standard for high-throughput DHPS inhibitor screening. Its smaller size and distinct pharmacokinetics enable FR-targeted conjugate design with tumor uptake comparable to clinical-stage agents (5.6 %ID/g at 4h). Substitution with folic acid yields divergent experimental outcomes. ≥93% purity.

Molecular Formula C14H12N6O3
Molecular Weight 312.28 g/mol
CAS No. 119-24-4
Cat. No. B132297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteroic Acid
CAS119-24-4
Synonyms4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoic Acid;  NSC 14972;  Pyrofolic acid;  p-[(2-Amino-4-hydroxy-6-pteridylmethyl)amino]benzoic Acid; 
Molecular FormulaC14H12N6O3
Molecular Weight312.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)
InChIKeyJOAQINSXLLMRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteroic Acid (CAS 119-24-4): A Core Folate Scaffold for DHPS Interaction and Targeted Delivery Research


Pteroic acid (CAS 119-24-4) is the core structural moiety of folate, consisting of a pterin ring linked to p-aminobenzoic acid (PABA) via a methylene bridge [1]. As the primary product of enzymatic folic acid hydrolysis [2], it serves as the fundamental pharmacophore for folate receptor (FR) recognition [3]. Unlike its glutamated counterparts, pteroic acid lacks the glutamate tail, a key structural divergence that profoundly alters its solubility, enzyme inhibition profile, and receptor binding kinetics [4]. Its role as a product analogue for dihydropteroate synthase (DHPS) makes it a critical tool for studying folate biosynthesis and designing targeted therapeutics [5].

Why Pteroic Acid is Not Interchangeable with Folic Acid or Methotrexate in Enzyme and Receptor Studies


Procurement based solely on 'folate pathway' activity is insufficient; pteroic acid exhibits a unique and often opposite functional profile compared to its close structural analogs, folic acid and methotrexate. The absence of a glutamate residue in pteroic acid fundamentally changes its interaction with key enzymes. Specifically, while folic acid and methotrexate act as competitive inhibitors of beef liver glutamate dehydrogenase, pteroic acid is completely non-inhibitory under identical conditions [1]. Furthermore, in folate receptor (FR) targeting, pteroic acid-based conjugates demonstrate distinct in vivo pharmacokinetics and tumor uptake profiles compared to folic acid conjugates, directly impacting their utility as delivery vectors [2]. These critical functional divergences mean that substituting pteroic acid with folic acid or other antifolates in a research or industrial process will not yield equivalent results and may lead to entirely different experimental outcomes.

Quantitative Evidence Guide: Differentiating Pteroic Acid from Folic Acid, Methotrexate, and DHPS Substrates


Differential Enzyme Inhibition: Pteroic Acid Lacks Glutamate Dehydrogenase Inhibitory Activity

Pteroic acid is a direct comparator to folic acid and methotrexate for glutamate dehydrogenase (GDH) inhibition. In a study using beef liver GDH, pteroic acid demonstrated no inhibitory activity at the concentrations tested, whereas folic acid and methotrexate exhibited competitive inhibition for the alpha-ketoglutarate-glutamate site [1]. This lack of activity for pteroic acid provides a valuable negative control or a means to selectively inhibit GDH with folic acid or methotrexate without interference from the pterin-PABA core alone.

Enzymology Folates Inhibitor Selectivity

DHPS Inhibition Potency: Ki of Pteroic Acid Compared to Sulfonamide Antibiotics

Pteroic acid acts as a product analogue inhibitor of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. Its inhibitory potency can be directly compared to clinically used sulfonamide antibiotics. Against wild-type DHPS at pH 9.0 and 37°C, pteroic acid has a reported Ki value of 0.0014 mM [1]. In contrast, sulfamethoxazole, a widely used sulfonamide, exhibits Ki values for DHPS ranging from 0.000025 to 0.0033 mM [2]. This places pteroic acid's binding affinity within the same order of magnitude as this frontline antibiotic, confirming its direct and potent interaction with the target enzyme, albeit as a product analogue rather than a substrate mimic.

Enzyme Kinetics Antibacterial Drug Discovery

Enhanced Aqueous Solubility: Pteroic Acid vs. Folic Acid and Methotrexate

Aqueous solubility is a critical parameter for in vitro assays and formulation development. Pteroic acid exhibits significantly higher water solubility compared to both folic acid and methotrexate. Pteroic acid has a reported water solubility of 0.25 g/L (250 mg/L) at 25°C [1]. In stark contrast, folic acid is practically insoluble in water, with a reported solubility of only 0.0016 mg/mL (1.6 mg/L) . Methotrexate is also described as insoluble in plain water . This represents a >150-fold improvement in aqueous solubility for pteroic acid over folic acid.

Formulation Physicochemical Properties Assay Development

Folate Receptor-Targeted Tumor Uptake: Pteroic Acid Conjugate Shows Comparable Efficacy to Clinical-Stage Folic Acid Conjugate

The folate receptor (FR) targeting capability of pteroic acid-based conjugates has been directly compared to that of folic acid-based conjugates in vivo. A study evaluated an 111In-DTPA-pteroic acid conjugate against the clinical-stage 111In-DTPA-folate in athymic mice bearing FR-positive human KB tumor xenografts. The pteroic acid conjugate demonstrated selective tumor localization with a prolonged retention of the 111In radiolabel, showing 5.4 ± 0.8%, 5.6 ± 1.1%, and 3.6 ± 0.6% of the injected dose per gram of tumor (%ID/g) at 1, 4, and 24 hours post-injection, respectively [1]. The study concluded that tumor targeting with this pteroic acid conjugate appeared as effective as that seen using the folic acid conjugate, a radiopharmaceutical that has progressed to clinical trials [1].

Radiopharmaceuticals Targeted Drug Delivery Cancer Imaging

Oxidative Stability Advantage: Pteroic Acid as a Stable DHPS Assay Endpoint

The inherent stability of pteroic acid provides a distinct analytical advantage over its reduced counterpart, dihydropteroic acid, for quantifying DHPS enzyme activity. The primary product of the DHPS reaction is 7,8-dihydropteroic acid, which is unstable and difficult to quantify directly. A validated thin-layer chromatography (TLC) method leverages the chemical oxidation of the labile dihydropteroic acid product to the stable pteroic acid, allowing for its reliable detection at levels down to 0.5 ng/µL [1]. This approach uses pteroic acid's stability to enable accurate evaluation of DHPS kinetics and inhibitor screening.

Analytical Chemistry Enzyme Assays Method Development

Impact on Cytotoxicity: Pteroic Acid Conjugation Reduces Potency of a Phosphoramidate Prodrug

The effect of conjugating a therapeutic warhead to pteroic acid has been quantified in a cytotoxicity study. A novel nitroheterocyclic bis(haloethyl)phosphoramidate prodrug was linked to a pteroic acid moiety to target folate receptor-overexpressing tumor cells. The resulting pteroic acid-conjugated prodrug exhibited IC50 values in the micromolar range and was found to be 10-400-fold less cytotoxic in vitro than the unconjugated phosphoramidate lacking the lysine-pteroyl moiety [1]. This significant decrease in potency highlights that while pteroic acid can mediate cellular uptake, the conjugation can also profoundly alter the intrinsic activity of the attached payload, a critical consideration for the design of targeted therapeutics.

Prodrug Design Cytotoxicity Targeted Therapy

Validated Application Scenarios for Pteroic Acid Based on Quantitative Evidence


Use as a Negative Control for Glutamate Dehydrogenase (GDH) Inhibition Studies

Procure pteroic acid as an essential negative control when studying the inhibitory effects of folates and antifolates (like methotrexate) on glutamate dehydrogenase. As demonstrated, pteroic acid is completely non-inhibitory under conditions where folic acid and methotrexate are active [1]. This allows researchers to definitively attribute any observed GDH inhibition to the presence of the glutamate tail or other structural features beyond the core pterin-PABA scaffold.

As a Stable Analytical Standard and Substrate for DHPS Activity Assays

Leverage pteroic acid's stability for the accurate and reproducible quantification of dihydropteroate synthase (DHPS) activity. The unstable enzymatic product, dihydropteroic acid, can be chemically oxidized to pteroic acid, which is then readily detected via TLC with a sensitivity of 0.5 ng/µL [2]. Pteroic acid serves as the key reference standard for this validated method, making it indispensable for high-throughput screening of novel DHPS inhibitors, including potential new antibiotics.

As a Targeting Ligand for the Development of Folate Receptor (FR)-Directed Imaging Agents and Therapeutics

Utilize pteroic acid as a validated, smaller-molecular-weight alternative to folic acid for constructing folate receptor (FR)-targeted conjugates. Evidence shows that an 111In-labeled pteroic acid conjugate achieves tumor uptake and retention comparable to a clinical-stage folic acid-based agent in FR-positive xenograft models (e.g., 5.6 %ID/g at 4h) [3]. This application is particularly valuable for designing radiopharmaceuticals or drug conjugates where the physicochemical properties (e.g., increased hydrophilicity) of a pteroic acid-based vector may be advantageous.

As a Benchmark Inhibitor for DHPS in Antibacterial Drug Discovery

Employ pteroic acid as a reference inhibitor in biochemical assays for dihydropteroate synthase (DHPS). With a well-defined Ki value of 0.0014 mM for the wild-type enzyme [4], which is within the range of clinically used sulfonamides like sulfamethoxazole, pteroic acid provides a crucial, validated benchmark for evaluating the potency of novel chemical series targeting DHPS. Its use as a product analogue inhibitor also aids in characterizing the binding mode of new inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pteroic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.